
Thiofanox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiofanox PESTANAL®, analytical standard, is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is primarily used as an analytical standard in various scientific research applications. This compound is a systemic insecticide and acaricide, known for its effectiveness in controlling a wide range of pests, including aphids, mites, thrips, plant bugs, leafhoppers, and beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiofanox involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into various forms, including analytical standards for laboratory use .
Chemical Reactions Analysis
Types of Reactions: Thiofanox undergoes several types of chemical reactions, including:
Hydrolysis: Hydrolysis of the carbamate linkage to yield oximes is a minor pathway.
Decomposition: In aqueous solutions, thio and dithiocarbamates decompose to form carbon disulfide and methylamine or other amines.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation reactions to convert this compound to its sulfoxide and sulfone derivatives.
Acids: Accelerate the decomposition of thio and dithiocarbamates in aqueous solutions.
Major Products Formed:
- This compound Sulfoxide
- This compound Sulfone
- Carbon Disulfide
- Methylamine
Scientific Research Applications
Thiofanox PESTANAL®, analytical standard, is widely used in scientific research due to its high purity and well-defined chemical properties. Some of its applications include:
- Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
- Biology: Employed in studies investigating the effects of insecticides on various biological systems .
- Medicine: Utilized in toxicological studies to understand the impact of insecticides on human health .
- Industry: Applied in the development and testing of new insecticidal formulations .
Mechanism of Action
Thiofanox exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in neuromuscular disturbances and convulsions in pests . The molecular targets and pathways involved include the active site of acetylcholinesterase and the cholinergic system .
Comparison with Similar Compounds
- Thiofanox Sulfoxide
- This compound Sulfone
- Other Thiocarbamates and Dithiocarbamates
Comparison: this compound is unique among its similar compounds due to its specific structure and high efficacy as an insecticide. While this compound sulfoxide and sulfone are oxidation products of this compound, they share similar insecticidal properties but differ in their chemical stability and reactivity . Other thiocarbamates and dithiocarbamates may have different target pests and environmental behaviors, making this compound a preferred choice in certain applications .
Properties
CAS No. |
75013-98-8 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[(E)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
InChI Key |
FZSVSABTBYGOQH-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/CSC |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC |
Color/Form |
COLORLESS SOLID |
melting_point |
133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |
physical_description |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |
solubility |
5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |
vapor_pressure |
0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


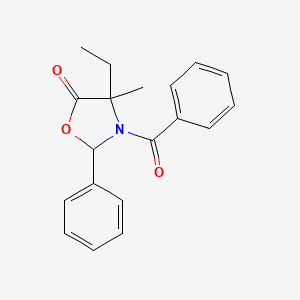
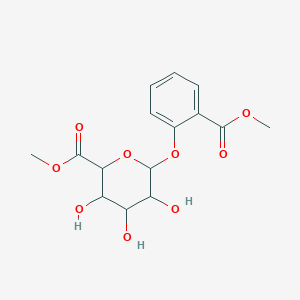
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)
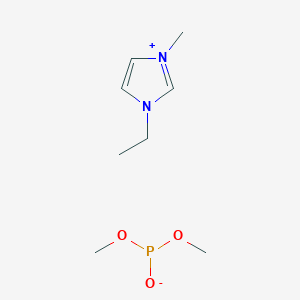
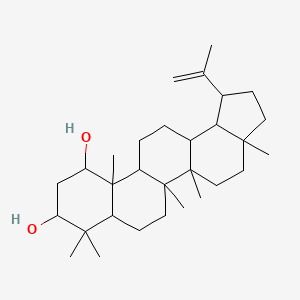
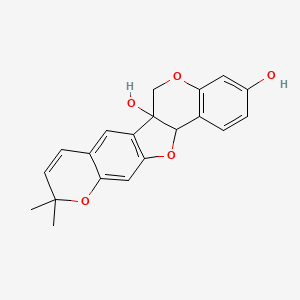
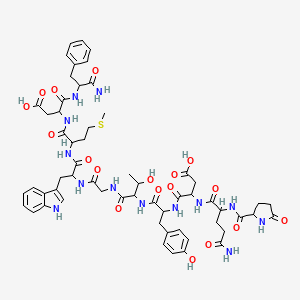
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)


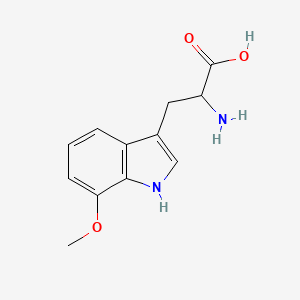
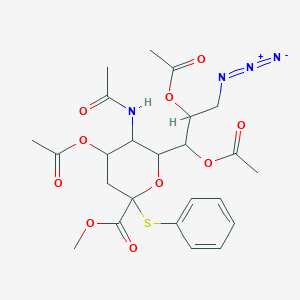
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
